![molecular formula C26H27N3O6 B11120765 3'-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methyl-1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione](/img/structure/B11120765.png)
3'-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methyl-1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound has a fascinating structure, combining elements from various chemical families. Let’s break it down:
Core Structure: The compound features a spiro[indole-3,2’-pyrrole] scaffold, which imparts rigidity and unique properties.
Functional Groups:
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The compound is typically synthesized through a series of reactions. One common approach involves cyclization of an appropriate precursor.
Key Steps:
Reaction Conditions: Specific conditions vary, but often involve reflux, inert atmospheres, and carefully controlled temperatures.
Challenges: Industrial-scale synthesis can be complex due to the compound’s intricate structure.
Efforts: Researchers are exploring more efficient methods, such as flow chemistry or biocatalysis.
Chemical Reactions Analysis
Reactivity: The compound undergoes diverse reactions
Common Reagents:
Major Products: These reactions yield derivatives with altered properties.
Scientific Research Applications
Chemistry: Used as a building block in complex molecule synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Explored for drug development (e.g., anticancer agents).
Industry: Applied in materials science (e.g., functional polymers).
Mechanism of Action
Targets: Likely interacts with cellular proteins or enzymes.
Pathways: May modulate signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Uniqueness: Its spiro[indole-3,2’-pyrrole] core sets it apart.
Similar Compounds: Consider related spirocyclic compounds like spirooxindoles and spiropyrrolidines.
Remember, this compound’s intricate structure invites further exploration
Properties
Molecular Formula |
C26H27N3O6 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(4'E)-4'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-[3-(dimethylamino)propyl]-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H27N3O6/c1-27(2)11-6-12-29-24(32)23(31)21(22(30)16-9-10-19-20(15-16)35-14-13-34-19)26(29)17-7-4-5-8-18(17)28(3)25(26)33/h4-5,7-10,15,30H,6,11-14H2,1-3H3/b22-21- |
InChI Key |
GJGRJXGTYBVKML-DQRAZIAOSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CCCN(C)C |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-chlorophenyl)methylidene]-2-(4-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine](/img/structure/B11120685.png)
![N-(3,4-dimethylphenyl)-2-{1-[(4-ethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11120690.png)
![ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate](/img/structure/B11120695.png)
![4-{[4-(4-Methylbenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B11120703.png)
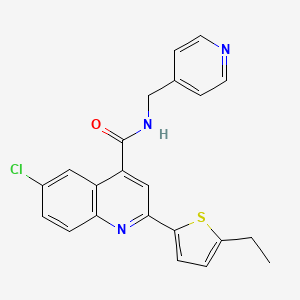
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11120721.png)
![2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile](/img/structure/B11120723.png)
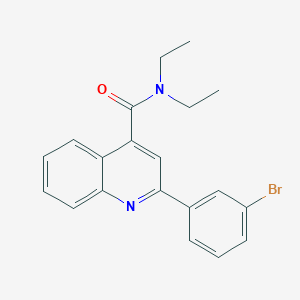
![6,7-dichloro-2-{[(E)-(4-chlorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11120727.png)
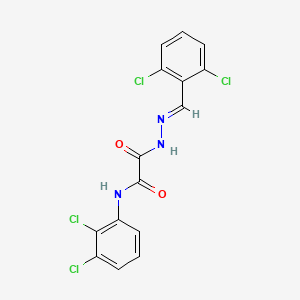
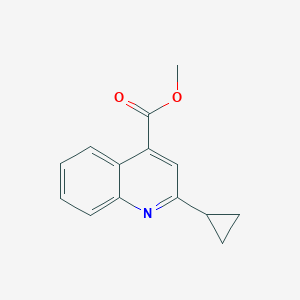
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B11120742.png)
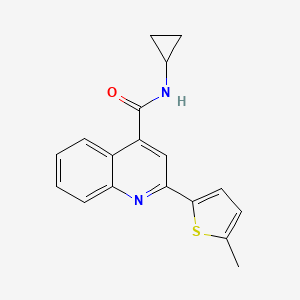
![3-isopropyl-5-[(Z)-1-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11120752.png)
